molecular formula C8H12N6 B15243082 1-[(1-Ethyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine

1-[(1-Ethyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B15243082
M. Wt: 192.22 g/mol
InChI Key: LPCHYDSBGCDQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-Ethyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both imidazole and triazole rings. These structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Ethyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine typically involves the formation of the imidazole and triazole rings followed by their coupling. One common method includes the cyclization of amido-nitriles to form substituted imidazoles . The reaction conditions often involve mild temperatures and the use of catalysts such as nickel . Another approach involves the use of N-heterocyclic carbenes as both ligands and organocatalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Ethyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole and triazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the rings.

Mechanism of Action

The mechanism of action of 1-[(1-Ethyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The imidazole and triazole rings can bind to various enzymes and receptors, modulating their activity. This interaction can affect different biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and triazole derivatives, such as:

  • 1-[(1-Methyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine
  • 1-[(1-Propyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine

Uniqueness

What sets 1-[(1-Ethyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the imidazole ring can affect the compound’s binding affinity to molecular targets and its overall stability .

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

1-[(1-ethylimidazol-2-yl)methyl]triazol-4-amine

InChI

InChI=1S/C8H12N6/c1-2-13-4-3-10-8(13)6-14-5-7(9)11-12-14/h3-5H,2,6,9H2,1H3

InChI Key

LPCHYDSBGCDQKY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1CN2C=C(N=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.